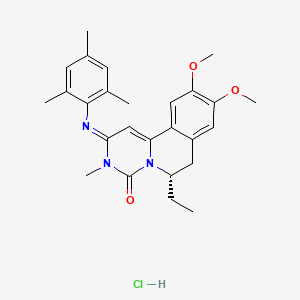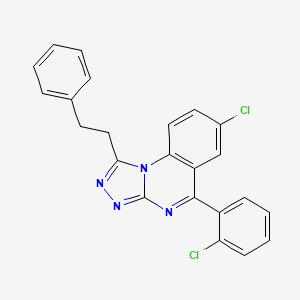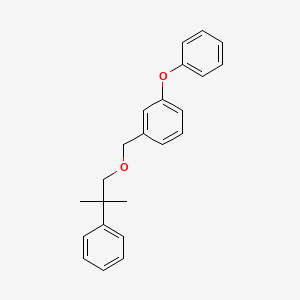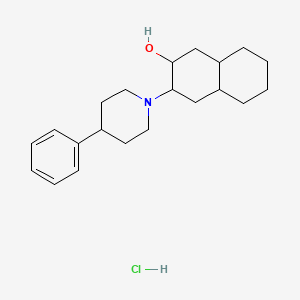
Collagenase inhibitor CI-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Collagenase inhibitor CI-1 is a compound designed to inhibit the activity of collagenases, which are enzymes that break down collagen. Collagen is a primary structural protein found in the extracellular matrix of various connective tissues in the body. Collagenase inhibitors are crucial in regulating the degradation of collagen, thereby playing a significant role in various physiological and pathological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of collagenase inhibitor CI-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of the inhibitor through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups that enhance the inhibitory activity are introduced through reactions like alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Collagenase inhibitor CI-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.
Applications De Recherche Scientifique
Collagenase inhibitor CI-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of collagen degradation and the role of collagenases in various chemical processes.
Biology: The inhibitor is employed in cell culture studies to investigate the effects of collagenase inhibition on cell behavior, migration, and extracellular matrix remodeling.
Medicine: Collagenase inhibitors have therapeutic potential in treating diseases characterized by excessive collagen degradation, such as arthritis, cancer, and fibrosis.
Industry: In the leather and food processing industries, collagenase inhibitors are used to regulate collagen degradation during processing.
Mécanisme D'action
Collagenase inhibitor CI-1 exerts its effects by binding to the active site of collagenases, thereby preventing the enzymes from interacting with collagen substrates. The inhibitor may interact with key amino acid residues in the enzyme’s active site, blocking the catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the inhibitor and the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclines: These antibiotics also exhibit collagenase inhibitory activity and are used in treating periodontal disease.
Hydroxamate-based Inhibitors: These compounds are designed to chelate the zinc ion in the active site of collagenases, thereby inhibiting their activity.
Peptide-based Inhibitors: These inhibitors mimic the natural substrates of collagenases and competitively inhibit the enzymes.
Uniqueness of Collagenase Inhibitor CI-1
This compound is unique in its specific binding affinity and inhibitory potency against collagenases. It may offer advantages in terms of selectivity, stability, and reduced side effects compared to other inhibitors. Its unique chemical structure allows for targeted inhibition of collagenases, making it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
96134-83-7 |
|---|---|
Formule moléculaire |
C29H40N4O6 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-1-[[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C29H40N4O6/c1-19(2)16-24(28(36)33-25(27(35)30-3)17-21-10-12-22(39-4)13-11-21)32-23(29(37)38)14-15-31-26(34)18-20-8-6-5-7-9-20/h5-13,19,23-25,32H,14-18H2,1-4H3,(H,30,35)(H,31,34)(H,33,36)(H,37,38)/t23-,24+,25+/m1/s1 |
Clé InChI |
CEZWBEWZEZTEHO-DSITVLBTSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC)N[C@H](CCNC(=O)CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC)NC(CCNC(=O)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


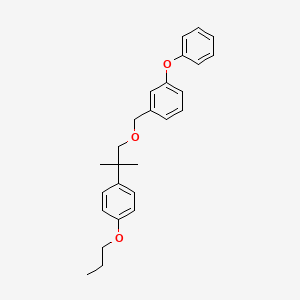
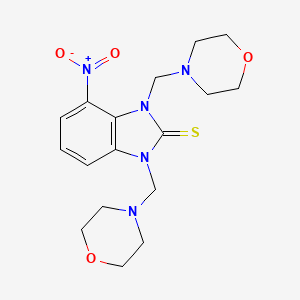


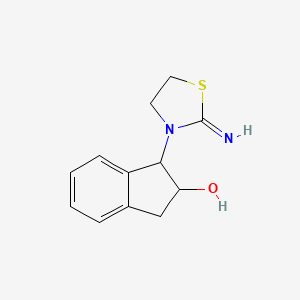
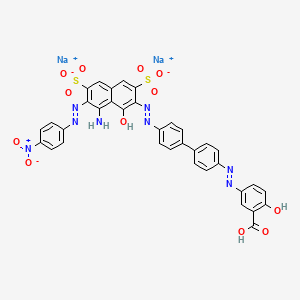

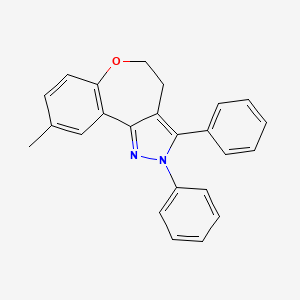
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)
